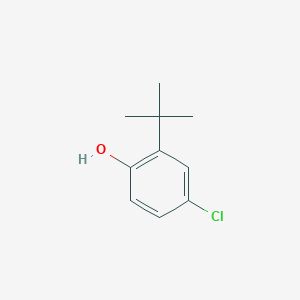

2-(tert-Butyl)-4-chlorophenol

Descripción general

Descripción

2-(tert-Butyl)-4-chlorophenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyl group and a chlorine atom attached to a benzene ring. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-chlorophenol typically involves the alkylation of 4-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{4-Chlorophenol} + \text{tert-Butyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

2-(tert-Butyl)-4-chlorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 2-(tert-Butyl)phenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antioxidant Properties

2-(tert-Butyl)-4-chlorophenol is recognized for its antioxidant capabilities. Compounds in the tert-butyl phenol group have been studied for their ability to inhibit oxidative processes, which is crucial in preventing cellular damage.

- Mechanism of Action : The antioxidant activity is attributed to the presence of the tert-butyl groups adjacent to the hydroxyl group, which stabilize free radicals. Research indicates that while this compound exhibits antioxidant properties, it is generally less effective than other compounds like butylated hydroxytoluene (BHT) .

- Applications in Industry : Due to its antioxidant properties, this compound is utilized as a stabilizer in various materials, including plastics and rubber. Its ability to prevent oxidative degradation extends the lifespan of these materials .

Biodegradation Studies

The biodegradation of this compound has been a subject of extensive research due to its environmental implications. The compound can undergo microbial degradation, which is significant for bioremediation efforts.

- Microbial Degradation : Strain TIK-1 has been identified as capable of degrading this compound through a meta-cleavage pathway. In laboratory studies, this strain was able to completely degrade the compound within a specified timeframe, indicating its potential for use in bioremediation of contaminated environments .

- Metabolites : During the degradation process, intermediates such as 4-tert-butylcatechol are formed. These metabolites can also be further degraded by microbial action, showcasing a complete metabolic pathway that could be harnessed for environmental cleanup .

Toxicological Assessments

Understanding the toxicity of this compound is essential for evaluating its safety in various applications.

- Toxicity Studies : Quantitative structure–activity relationship (QSAR) models have been developed to predict the acute toxicity of substituted phenols, including this compound. These models help assess the compound's potential impact on aquatic life and human health .

- Ecotoxicological Impact : Research indicates that this compound exhibits varying levels of toxicity depending on concentration and exposure duration. Studies have shown that it can affect aquatic organisms like tadpoles, emphasizing the need for careful handling and regulation .

Data Tables

| Compound | FRAP Value (μM) |

|---|---|

| Butylated Hydroxytoluene | Higher than 1000 |

| This compound | Lower than BHT |

Case Studies

- Antioxidant Activity Assessment : A study compared various phenolic compounds' antioxidant activities using different assays (DPPH and FRAP). Results indicated that while this compound possesses antioxidant properties, it was outperformed by other more established antioxidants like BHT .

- Biodegradation Research : In laboratory settings, strain TIK-1 was tested for its ability to degrade this compound. The results showed complete degradation within hours, demonstrating the strain's effectiveness in bioremediation applications .

- Toxicological Impact Analysis : A QSAR study focused on predicting the toxicity levels of various phenolic compounds revealed that this compound poses significant risks to aquatic organisms at certain concentrations, necessitating further research into safe usage limits .

Mecanismo De Acción

The mechanism of action of 2-(tert-Butyl)-4-chlorophenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The phenolic group is responsible for its antiseptic properties, while the tert-butyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparación Con Compuestos Similares

Similar Compounds

4-Chlorophenol: Lacks the tert-butyl group, making it less lipophilic.

2-tert-Butylphenol: Lacks the chlorine atom, resulting in different reactivity.

2,4-Dichlorophenol: Contains an additional chlorine atom, altering its chemical properties.

Uniqueness

2-(tert-Butyl)-4-chlorophenol is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer distinct chemical and physical properties. Its combination of lipophilicity and reactivity makes it particularly effective as an antiseptic and disinfectant.

Actividad Biológica

2-(tert-Butyl)-4-chlorophenol, a phenolic compound, has garnered attention due to its diverse biological activities, particularly its antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₅ClO. Its structure includes a chlorophenolic moiety with a tert-butyl substituent, which enhances its lipophilicity and biological activity. The presence of both the tert-butyl group and the chlorine atom contributes to its unique chemical properties, making it effective in various applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death. The phenolic group is crucial for its antiseptic properties, while the tert-butyl group aids in membrane penetration.

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects involves:

- Membrane Disruption : The compound interacts with microbial cell membranes, causing structural damage.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes necessary for microbial survival.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial cells.

Toxicological Studies

A systematic study evaluated the mitochondrial toxicity of various environmental compounds, including this compound. Using quantitative high-throughput screening (qHTS), researchers assessed its impact on mitochondrial membrane potential in HepG2 cells.

Table 2: Mitochondrial Toxicity Assessment

| Compound | IC50 (µM) | Effect on Mitochondrial Potential | Reference |

|---|---|---|---|

| This compound | 45 | Disrupted | |

| Control (DMSO) | >100 | No effect |

Case Studies

Several case studies have highlighted the practical applications of this compound in disinfectants and antiseptics:

-

Study on Disinfectant Efficacy : A study demonstrated that formulations containing this compound effectively reduced bacterial load on surfaces contaminated with Staphylococcus aureus.

- Results : A reduction of over 99% in bacterial counts was observed after a 10-minute exposure to a solution containing 0.5% of the compound.

- Clinical Application : Investigations into its use as an antiseptic revealed promising results for skin infections, with significant reductions in infection rates when applied topically.

Propiedades

IUPAC Name |

2-tert-butyl-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSXYZWJAZVUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333821 | |

| Record name | 2-(tert-Butyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-85-2 | |

| Record name | 2-(tert-Butyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.